molecular formula C11H15Cl2NO B12114789 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Cat. No.: B12114789
M. Wt: 248.15 g/mol
InChI Key: SXPCHLRCDLTNQW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is an organic compound characterized by the presence of a dichlorophenyl group, an ethoxy group, and a methylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with ethyl magnesium bromide, followed by the addition of methylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product is an ether derivative.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically related to its chemical structure and the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.

    2,4-Dichlorobenzyl alcohol: Used as an antiseptic in throat lozenges.

    2,4-Dichlorophenylboronic acid: Involved in Suzuki coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the ethoxy and methylethanamine groups contribute to its solubility and interaction with biological targets.

Biological Activity

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is a synthetic compound with significant biological activity, particularly in the context of cancer research. Its molecular formula is C₁₁H₁₅Cl₂NO, featuring a dichlorophenyl group, an ethoxy group, and a methylethanamine moiety. This article delves into the biological activities of this compound, including its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.

Research indicates that this compound exhibits inhibitory effects on critical kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : This receptor plays a pivotal role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Targeting VEGFR-2 disrupts angiogenesis, the process through which tumors develop their blood supply.

Molecular docking studies have elucidated the binding affinities and modes of action at the active sites of these kinases, suggesting that structural modifications could enhance or diminish biological activity.

Comparative Efficacy

In comparative studies, this compound has shown promising results against established inhibitors like Sorafenib. The following table summarizes key findings related to its biological activity:

Compound NameTarget KinaseIC50 (nM)Notes
This compoundEGFRXStrong inhibitor compared to Sorafenib
VEGFR-2YEffective in reducing angiogenesis
SorafenibEGFR/VEGFR-2ZEstablished inhibitor for comparison

Note: Specific IC50 values (X, Y, Z) should be determined from experimental data.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Studies : Cell line assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines. The compound's ability to induce apoptosis was also noted.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support its potential as a therapeutic agent in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethoxy and dichlorophenyl groups can influence the compound's potency and selectivity for its targets. This opens avenues for developing more effective derivatives with enhanced properties .

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

InChI

InChI=1S/C11H15Cl2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

SXPCHLRCDLTNQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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